5-Bromo-1-ethylbenzoimidazole HCl
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Overview
Description
5-Bromo-1-ethylbenzoimidazole hydrochloride is a chemical compound with the molecular formula C9H10BrClN2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-ethylbenzoimidazole hydrochloride typically involves the bromination of 1-ethylbenzimidazole. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the benzimidazole ring.
Industrial Production Methods: Industrial production of 5-Bromo-1-ethylbenzoimidazole hydrochloride may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: 5-Bromo-1-ethylbenzoimidazole hydrochloride can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the benzimidazole ring or the substituents.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-1-ethylbenzoimidazole derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-1-ethylbenzoimidazole hydrochloride is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Benzimidazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the development of corrosion inhibitors, dyes, and pigments. Its unique chemical structure allows for modifications that enhance its performance in various industrial applications.
Mechanism of Action
The mechanism of action of 5-Bromo-1-ethylbenzoimidazole hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole ring can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
5-Bromo-1-methylbenzoimidazole: Similar structure with a methyl group instead of an ethyl group.
5-Chloro-1-ethylbenzoimidazole: Chlorine substituent instead of bromine.
1-Ethyl-2-methylbenzoimidazole: Methyl group at the 2-position instead of bromine at the 5-position.
Uniqueness: 5-Bromo-1-ethylbenzoimidazole hydrochloride is unique due to the presence of both bromine and ethyl substituents on the benzimidazole ring. This combination of substituents can influence its reactivity and interactions, making it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
5-bromo-1-ethylbenzimidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2.ClH/c1-2-12-6-11-8-5-7(10)3-4-9(8)12;/h3-6H,2H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYZTKRBGXSCCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-54-0 |
Source
|
Record name | 1H-Benzimidazole, 5-bromo-1-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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